molecular formula C10H12Cl2N2 B11791933 4-Chloro-2-(1-chloroethyl)-6-cyclobutylpyrimidine

4-Chloro-2-(1-chloroethyl)-6-cyclobutylpyrimidine

Cat. No.: B11791933
M. Wt: 231.12 g/mol
InChI Key: QNMIKWNJCDEAAI-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-chloroethyl)-6-cyclobutylpyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a chloroethyl group at position 2, a cyclobutyl group at position 6, and a chlorine atom at position 4 on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-chloroethyl)-6-cyclobutylpyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a Grignard reaction, where cyclobutylmagnesium bromide reacts with the pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-chloroethyl)-6-cyclobutylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.

    Cyclization: The cyclobutyl group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of dechlorinated pyrimidines.

Scientific Research Applications

4-Chloro-2-(1-chloroethyl)-6-cyclobutylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-chloroethyl)-6-cyclobutylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethylpyrimidine: Similar structure but with methyl groups instead of the cyclobutyl group.

    4-Chloro-2-methyl-6-phenylpyrimidine: Contains a phenyl group instead of the cyclobutyl group.

    2,4-Dichloro-6-cyclobutylpyrimidine: Similar but with an additional chlorine atom.

Uniqueness

4-Chloro-2-(1-chloroethyl)-6-cyclobutylpyrimidine is unique due to the presence of both a chloroethyl group and a cyclobutyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.12 g/mol

IUPAC Name

4-chloro-2-(1-chloroethyl)-6-cyclobutylpyrimidine

InChI

InChI=1S/C10H12Cl2N2/c1-6(11)10-13-8(5-9(12)14-10)7-3-2-4-7/h5-7H,2-4H2,1H3

InChI Key

QNMIKWNJCDEAAI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC(=N1)Cl)C2CCC2)Cl

Origin of Product

United States

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